molecular formula C21H15N3OS2 B2700483 (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865545-45-5

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2700483
CAS No.: 865545-45-5
M. Wt: 389.49
InChI Key: ZJYLTOIHLNWXQI-XTQSDGFTSA-N
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Description

. This compound belongs to the benzothiazole family, known for its diverse biological activities and chemical properties.

Preparation Methods

The synthesis of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves several steps. One common method includes the reaction of 3-ethylbenzo[g][1,3]benzothiazole with benzothiazole-2-carboxylic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane and catalysts such as piperidine or sulfuric acid. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Medicine: It may be explored for its potential therapeutic properties, including anti-tubercular activity.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide can be compared with other benzothiazole derivatives, such as:

    Benzothiazole: A simpler compound with similar chemical properties but less complex structure.

    2-aminobenzothiazole: Known for its biological activity and used in various medicinal applications.

    6-nitrobenzothiazole: Another derivative with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties .

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c1-2-24-16-12-11-13-7-3-4-8-14(13)18(16)27-21(24)23-19(25)20-22-15-9-5-6-10-17(15)26-20/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYLTOIHLNWXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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